N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry ADME Prediction LogP Optimization

Choose this compound for its distinct molecular architecture: the 1-(2,3-dimethylphenyl)-imidazole headgroup combined with a 4-butylanilide tail creates a lipophilic (XLogP3=6) and steric profile that cannot be replicated by single-site analogs. Documented low‑micromolar TNF‑α and IL‑6 suppression make it an ideal, data‑rich probe for inflammatory signaling QSAR models, while its precise computed properties (MW=393.5, rotatable bonds=8) provide a clean calibration point for MD simulations. This compound fills a critical gap in imidazole‑based SAR exploration.

Molecular Formula C23H27N3OS
Molecular Weight 393.55
CAS No. 851131-67-4
Cat. No. B2632603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851131-67-4
Molecular FormulaC23H27N3OS
Molecular Weight393.55
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
InChIInChI=1S/C23H27N3OS/c1-4-5-8-19-10-12-20(13-11-19)25-22(27)16-28-23-24-14-15-26(23)21-9-6-7-17(2)18(21)3/h6-7,9-15H,4-5,8,16H2,1-3H3,(H,25,27)
InChIKeyVZWKHLDYAJPTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide: A Structurally Unique Thioacetamide Scaffold for Drug Discovery


N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-67-4) is a synthetic small molecule belonging to the 2‑(imidazol‑2‑ylthio)acetamide chemotype. It features a butyl‑substituted anilide, a flexible thioether linker, and a 1‑(2,3‑dimethylphenyl)‑imidazole headgroup, resulting in high lipophilicity (XLogP3 = 6) and a molecular weight of 393.5 g/mol [1]. This compound is primarily utilized as a non‑commercial screening probe and a key intermediate in structure–activity relationship (SAR) exploration of imidazole‑based enzyme inhibitors, particularly in the context of inflammatory and metabolic disease targets [2].

Why Generic Substitution of N-(4-Butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide with Structurally Similar Analogs Compromises Biological and Physicochemical Performance


Substituting N-(4‑butylphenyl)-2-((1-(2,3‑dimethylphenyl)-1H‑imidazol‑2‑yl)thio)acetamide with closely related analogs from the 2‑(imidazol‑2‑ylthio)acetamide family is not pharmacologically neutral because the precise combination of the 1‑(2,3‑dimethylphenyl)‑imidazole substituent and the 4‑butylphenyl anilide tail defines a distinct lipophilic and steric profile that cannot be replicated by single‑site modifications [1][2]. Comparative computed property analysis shows that the target compound balances hydrophobicity (XLogP3 = 6) and molecular size (MW = 393.5 g/mol) at a level that is qualitatively different from its phenyl, m‑tolyl, or 4‑methylphenyl analogs, each of which deviates significantly in lipophilicity and bulk [3][4][5]. This structural uniqueness translates into measurable differences in in‑vitro cytokine suppression, where the target compound exhibits low‑micromolar IC50 values against TNF‑α and IL‑6, an activity profile that is not automatically retained by alternative imidazol‑2‑ylthioacetamide derivatives [2].

Quantitative Differentiation of N-(4-Butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide from Closest Analogs


Enhanced Lipophilicity (XLogP3) of the 2,3-Dimethylphenyl Substituent vs. Phenyl, m-Tolyl, and 4-Methylphenyl Analogs

The target compound displays an XLogP3 of 6, which is 0.7 units higher than the phenyl analog (XLogP3 = 5.3) and 1.5 units higher than the 4-methylphenyl analog (XLogP3 = 4.5) [1][2][3]. This increase in lipophilicity arises from the two methyl groups on the N‑phenyl substituent and is expected to enhance membrane permeability and CNS penetration potential compared to less lipophilic close analogs.

Medicinal Chemistry ADME Prediction LogP Optimization

Molecular Weight Differentiation from 4‑Methylphenyl and Phenyl Analogs

The target compound's molecular weight of 393.5 g/mol is 28 g/mol higher than that of the 4‑methylphenyl analog (MW = 351.5 g/mol) and 28 g/mol higher than the phenyl analog (MW = 365.5 g/mol) [1][2][3]. The increased mass, contributed by the butyl chain and the two methyl groups, lies within the range that can improve hydrophobic packing in a target binding site without exceeding typical oral bioavailability thresholds.

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Greater Lipophilic Bulk over m-Tolyl Analog

Compared to the m-tolyl analog (CAS 851131-22-1, XLogP3 = 5.7, MW = 379.5 g/mol), the target compound is both more lipophilic (ΔXLogP3 = +0.3) and heavier (ΔMW = +14 g/mol) [1][2]. The additional methyl group on the imidazole phenyl ring provides a distinctive steric influence that cannot be achieved by the mono‑methyl substitution in the m‑tolyl congener.

Medicinal Chemistry SAR Analysis Ligand Design

In‑Vitro Cytokine Suppression (TNF‑α / IL‑6) as a Differentiated Inflammatory Activity Signal

The target compound is reported to inhibit pro‑inflammatory cytokines TNF‑α and IL‑6 with IC50 values in the low micromolar range [1]. Although direct side‑by‑side data for close analogs are not publicly available, this activity profile, combined with the compound's distinctive physicochemical signature, suggests that the dual‑methyl imidazole substitution and the butylphenyl tail are synergistic contributors to the observed anti‑inflammatory phenotype. For procurement decisions, this means that substituting a simpler analog risks losing this cytokine‑suppressive effect.

Inflammation Cytokine Inhibition Immunopharmacology

Optimal Research and Industrial Use Cases for N-(4-Butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide Based on Quantitative Evidence


Structure‑Activity Relationship (SAR) Campaigns Targeting Lipophilic Binding Pockets

The compound's high XLogP3 (6) compared to the phenyl and 4‑methylphenyl analogs (ΔXLogP3 = +0.7 and +1.5, respectively) makes it a superior choice when probing hydrophobic sub‑pockets in enzyme or receptor active sites [1][2]. Its enhanced lipophilicity can improve complementarity with apolar residues, potentially translating into higher binding affinity for targets such as intracellular kinases, GPCRs, or nuclear receptors where logP optimization is correlated with potency gains.

Cytokine‑Modulatory Probe in Inflammation and Autoimmune Disease Models

Because the compound has documented inhibitory activity against TNF‑α and IL‑6 at low micromolar concentrations, it is well suited as a chemical probe for dissecting inflammatory signaling pathways in cell‑based assays [3]. Investigators studying rheumatoid arthritis, inflammatory bowel disease, or cytokine release syndromes can use this compound to benchmark the role of imidazole‑based scaffolds in modulating the expression of these cytokines, an application that would be unfeasible with analogs lacking verified immunomodulatory data.

Computational Drug Design and QSAR Model Building

The precise computed properties (XLogP3 = 6, MW = 393.5 g/mol, rotatable bond count = 8) provide a clean data point for building quantitative structure–activity relationship (QSAR) models or for calibrating molecular dynamics simulations that aim to predict the behavior of 2‑(imidazol‑2‑ylthio)acetamide chemotypes [1]. The target compound's clear separation from its phenyl, m‑tolyl, and 4‑methylphenyl analogs in property space makes it an ideal training or validation set compound for models that relate lipophilicity and molecular weight to biological outcome.

Quote Request

Request a Quote for N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.